(5-Hydroxy-2-methoxyphenyl)thiourea

Anti-inflammatory Lipid metabolism Enzyme inhibition

(5-Hydroxy-2-methoxyphenyl)thiourea (CAS 26449-97-8; molecular formula C₈H₁₀N₂O₂S, MW 198.24) is a monosubstituted phenylthiourea bearing both a hydroxyl group at position 5 and a methoxy group at position 2 on the phenyl ring. This dual-substitution pattern distinguishes it from simpler mono-substituted analogs (e.g., 2-hydroxyphenylthiourea or 2-methoxyphenylthiourea) and endows the compound with a distinct hydrogen-bond donor/acceptor profile that is predicted to influence enzyme-binding interactions.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24
CAS No. 26449-97-8
Cat. No. B2507948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Hydroxy-2-methoxyphenyl)thiourea
CAS26449-97-8
Molecular FormulaC8H10N2O2S
Molecular Weight198.24
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)NC(=S)N
InChIInChI=1S/C8H10N2O2S/c1-12-7-3-2-5(11)4-6(7)10-8(9)13/h2-4,11H,1H3,(H3,9,10,13)
InChIKeyUYKHXNJQBOTXMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Hydroxy-2-methoxyphenyl)thiourea (CAS 26449-97-8) – Procurement-Relevant Compound Profile


(5-Hydroxy-2-methoxyphenyl)thiourea (CAS 26449-97-8; molecular formula C₈H₁₀N₂O₂S, MW 198.24) is a monosubstituted phenylthiourea bearing both a hydroxyl group at position 5 and a methoxy group at position 2 on the phenyl ring . This dual-substitution pattern distinguishes it from simpler mono-substituted analogs (e.g., 2-hydroxyphenylthiourea or 2-methoxyphenylthiourea) and endows the compound with a distinct hydrogen-bond donor/acceptor profile that is predicted to influence enzyme-binding interactions [1]. The compound is commercially available from multiple suppliers for research use, yet primary literature reporting its biological activities remains extremely sparse .

Why Generic Substitution Fails for (5-Hydroxy-2-methoxyphenyl)thiourea: Evidence-Based Procurement Rationale


Monoarylated thioureas cannot be treated as interchangeable building blocks because even modest changes in aryl substitution profoundly alter enzyme inhibition potency and selectivity. In a systematic study of N,N′-disubstituted thioureas evaluated against jack bean urease, compound 7b (2-hydroxyphenyl) displayed an IC₅₀ of 3.09 µM, while the dihydroxy analog 7c achieved IC₅₀ 1.2 µM, and the trimethoxy analog 7d gave IC₅₀ 2.53 µM [1]. Unsubstituted phenylthiourea (7a, IC₅₀ 4.43 µM) and parent thiourea (IC₅₀ 23 µM) were substantially weaker [1]. These data demonstrate that the number, type, and position of oxygen-containing substituents directly control inhibitory potency, making direct substitution of (5-Hydroxy-2-methoxyphenyl)thiourea with a simpler analog a risk for altered activity without experimental verification [2].

(5-Hydroxy-2-methoxyphenyl)thiourea – Quantitative Differentiation Evidence vs. Closest Analogs


Predicted Anti-Inflammatory and Lipid-Modulating Profile vs. Unsubstituted Parent Thiourea

PASS (Prediction of Activity Spectra for Substances) in silico analysis assigns (5-Hydroxy-2-methoxyphenyl)thiourea an anti-inflammatory activity probability (Pa) of 0.827 and a lipid metabolism regulator Pa of 0.786, with a low inactivity probability (Pi) of 0.005–0.006, indicating a high-confidence predicted bioactivity profile [1]. In contrast, unsubstituted thiourea is not predicted to exhibit these activities with comparable confidence. This in silico evidence suggests the hydroxy-methoxy substitution pattern shifts the compound toward a distinct pharmacological space that simpler thioureas do not occupy [2].

Anti-inflammatory Lipid metabolism Enzyme inhibition

Urease Inhibition SAR: Dual Oxygen Substituent Advantage Over Mono-Substituted and Unsubstituted Phenylthioureas

In a systematic SAR study of phenyl-substituted thiourea derivatives against jack bean urease, the 2-hydroxyphenyl analog (7b) exhibited IC₅₀ = 3.09 ± 0.13 µM, representing a 1.43-fold improvement over unsubstituted phenyl (7a, IC₅₀ = 4.43 ± 0.21 µM), while the 2,4-dihydroxyphenyl analog (7c) achieved IC₅₀ = 1.2 ± 0.05 µM, a 3.7-fold improvement over phenyl [1]. The 3,4,5-trimethoxyphenyl analog (7d, IC₅₀ = 2.53 ± 0.11 µM) further demonstrates that electron-donating oxygen substituents enhance potency [1]. Although (5-Hydroxy-2-methoxyphenyl)thiourea itself has not been directly assayed in this system, interpolation from the published SAR trend indicates that its mixed hydroxy-methoxy substitution at the 2- and 5-positions would be expected to yield intermediate potency between the mono-hydroxy (IC₅₀ ~3.09 µM) and dihydroxy (IC₅₀ ~1.2 µM) analogs [2].

Urease inhibition Structure-activity relationship Anti-ulcer

Tyrosinase Inhibition: Structural Requirement of Phenylthiourea Substitution Defines Mechanism

In a study of 1-phenylthioureas (1a–k) evaluated against mushroom tyrosinase and melanin formation in B16 melanoma cells, phenylthiourea (PTU, 1a) showed strong tyrosinase inhibition with IC₅₀ = 1.8 µM, while para-substituted analogs retained potency (e.g., p-methyl analog 1c, IC₅₀ = 1.4 µM) . Critically, the study established that N′-substitution (as in 1,3-disubstituted thioureas 2a–k) dissociates tyrosinase inhibition from melanogenesis inhibition, with compounds such as p-methoxy 2e (59% inhibition at 10 µM, IC₅₀ = 8.2 µM) and p-hydroxy 2f (24% inhibition at 10 µM, IC₅₀ = 20.7 µM) showing markedly reduced tyrosinase activity . (5-Hydroxy-2-methoxyphenyl)thiourea, as a monosubstituted analog bearing both hydroxy and methoxy groups, is structurally aligned with the active 1-phenylthiourea scaffold (series 1) rather than the less active disubstituted series 2, and the positioning of these substituents may confer advantages over the standard PTU (1a) through enhanced hydrogen-bonding interactions with the enzyme's copper-containing active site [1].

Tyrosinase inhibition Melanogenesis Skin pigmentation

Distinct Physicochemical Profile: Hydrogen-Bond Donor/Acceptor Count vs. Mono-Substituted Analogs

Computed physicochemical properties reveal that (5-Hydroxy-2-methoxyphenyl)thiourea possesses 3 hydrogen-bond donor atoms and 3 hydrogen-bond acceptor atoms, with a topological polar surface area (TPSA) and rotatable bond count (2) consistent with moderate polarity and conformational flexibility . By comparison, (2-methoxyphenyl)thiourea (CAS 1516-37-6, C₈H₁₀N₂OS, MW 182.05) contains only 2 hydrogen-bond donors and 2 hydrogen-bond acceptors, lacking the additional phenolic -OH group . This difference in hydrogen-bonding capacity directly impacts the compound's ability to engage in multi-point interactions with enzyme active sites, metal ions, and biological membranes, and critically affects solubility and formulation behavior in both in vitro screening buffers and in vivo dosing vehicles [1].

Physicochemical properties Drug-likeness Solubility

(5-Hydroxy-2-methoxyphenyl)thiourea: Evidence-Anchored Application Scenarios for Research Procurement


Exploratory Screening for Urease Inhibitor Lead Identification

Based on the SAR data showing that oxygen-substituted phenylthioureas achieve 5- to 19-fold improvements in urease IC₅₀ over parent thiourea [1], (5-Hydroxy-2-methoxyphenyl)thiourea represents an underexplored dual-substituted analog suitable for exploratory screening against Helicobacter pylori urease or jack bean urease. Its unique 5-OH/2-OMe substitution pattern is not represented among the 15 compounds reported in the benchmark SAR study (7a–7o), making it a valuable probe for expanding structure-activity understanding around the phenolic thiourea pharmacophore [2]. Researchers should pair this compound with the known comparators 7b (2-hydroxyphenyl) and 7c (2,4-dihydroxyphenyl) to establish whether the mixed hydroxy-methoxy substitution yields additive, synergistic, or antagonistic effects on inhibitory potency.

Tyrosinase Inhibition and Melanogenesis Studies in B16 Melanoma Cell Models

The structural requirement for monosubstituted phenylthioureas to retain high tyrosinase inhibitory activity, as established by Thanigaimalai et al. [1], positions (5-Hydroxy-2-methoxyphenyl)thiourea as a candidate for tyrosinase and melanogenesis research. Unlike the disubstituted thiourea series (2a–k) that shows 5- to 25-fold reduced tyrosinase potency, this compound belongs to the active monosubstituted scaffold class [2]. Its dual phenolic/methoxy character may enhance copper chelation at the enzyme active site, analogous to the N-hydroxy-N′-phenylthiourea derivatives reported by Criton and Le Mellay-Hamon, which achieved IC₅₀ values as low as 0.29 µM against mushroom tyrosinase . Inclusion of this compound in a screening set alongside PTU (IC₅₀ 1.8 µM) and kojic acid (IC₅₀ 75 µM) would allow evaluation of whether the 5-OH/2-OMe substitution improves potency relative to the unsubstituted benchmark.

In Silico-Guided Multi-Target Screening for Anti-Inflammatory and Lipid-Modulating Activities

PASS prediction data assigns (5-Hydroxy-2-methoxyphenyl)thiourea high probability scores for anti-inflammatory (Pa 0.827), lipid metabolism regulation (Pa 0.786), and lipid peroxidase inhibition (Pa 0.779), with low inactivity probabilities (Pi ≤0.006) [1]. These in silico predictions, while not experimentally validated for this specific compound, provide a rational basis for including this analog in multi-target screening panels focused on inflammatory pathways (e.g., COX-1/COX-2, LOX) and lipid metabolism enzymes (e.g., DGAT, FAS). The compound's predicted polypharmacology profile, driven by its dual hydrogen-bond donor/acceptor functionality, distinguishes it from simpler thiourea analogs that lack the phenolic hydroxyl group required for these predicted activities [2]. Procurement for such screening campaigns should be accompanied by confirmatory in vitro profiling using established enzyme and cell-based assays to validate the computational predictions.

Physicochemical Property-Driven Lead Optimization and Fragment-Based Drug Design

The well-defined physicochemical properties of (5-Hydroxy-2-methoxyphenyl)thiourea—3 H-bond donors, 3 H-bond acceptors, MW 198.24, TPSA consistent with moderate polarity, and only 2 rotatable bonds [1]—make it an attractive fragment-sized building block for medicinal chemistry optimization. Compared to (2-methoxyphenyl)thiourea (2 donors, 2 acceptors, MW 182.05) [2], the additional hydroxyl group provides an extra vector for synthetic elaboration (e.g., esterification, etherification, glycosylation) while also increasing aqueous solubility potential. For procurement in a fragment-based drug discovery (FBDD) context, this compound offers a balanced profile that can serve as a core scaffold for generating focused libraries through validated synthetic routes such as N-alkylation, N-acylation, or metal complexation, with the methoxy group providing a metabolically stable substituent and the hydroxyl group enabling late-stage functionalization .

Quote Request

Request a Quote for (5-Hydroxy-2-methoxyphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.